Diethyl 2,5-dimethyl-3,4-furandicarboxylate
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Overview
Description
Diethyl 2,5-dimethyl-3,4-furandicarboxylate is an organic compound with the molecular formula C12H16O5 and a molecular weight of 240.258 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two ester groups and two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dimethyl-3,4-furandicarboxylate can be synthesized through a multi-step process. One common method involves the esterification of 2,5-dimethyl-3,4-furandicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dimethyl-3,4-furandicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,5-dimethyl-3,4-furandicarboxylic acid.
Reduction: Diethyl 2,5-dimethyl-3,4-furandicarbinol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,5-dimethyl-3,4-furandicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,5-dimethyl-3,4-furandicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan ring can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-furandicarboxylate
- Dimethyl 2,5-furandicarboxylate
- Diethyl 3,4-furandicarboxylate
Uniqueness
Diethyl 2,5-dimethyl-3,4-furandicarboxylate is unique due to the presence of both methyl and ester groups on the furan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
diethyl 2,5-dimethylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-5-15-11(13)9-7(3)17-8(4)10(9)12(14)16-6-2/h5-6H2,1-4H3 |
InChI Key |
AXFRLGGVPMYNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)C)C |
Origin of Product |
United States |
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